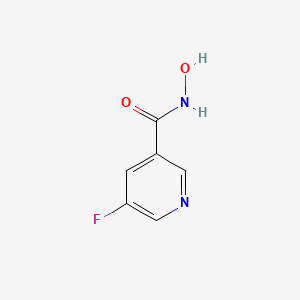
(2-Amino-1-phenylethyl)(methyl)amine,but-2-enedioicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-1-phenylethyl)(methyl)amine, but-2-enedioic acid is a specialized chemical compound with a unique molecular structure. It is known for its applications in various scientific research fields due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-1-phenylethyl)(methyl)amine, but-2-enedioic acid typically involves the reaction of 2-amino-1-phenylethylamine with methylamine, followed by the addition of but-2-enedioic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. Advanced purification techniques like crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-1-phenylethyl)(methyl)amine, but-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(2-Amino-1-phenylethyl)(methyl)amine, but-2-enedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialized chemicals.
Mechanism of Action
The mechanism of action of (2-Amino-1-phenylethyl)(methyl)amine, but-2-enedioic acid involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-1-phenylethyl)(butyl)methylamine
- (2-Amino-1-phenylethyl)(methyl)[(4-methylphenyl)methyl]amine
Uniqueness
(2-Amino-1-phenylethyl)(methyl)amine, but-2-enedioic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C13H18N2O4 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N-methyl-1-phenylethane-1,2-diamine |
InChI |
InChI=1S/C9H14N2.C4H4O4/c1-11-9(7-10)8-5-3-2-4-6-8;5-3(6)1-2-4(7)8/h2-6,9,11H,7,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
BNRSJOXPWOCPJS-WLHGVMLRSA-N |
Isomeric SMILES |
CNC(CN)C1=CC=CC=C1.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CNC(CN)C1=CC=CC=C1.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


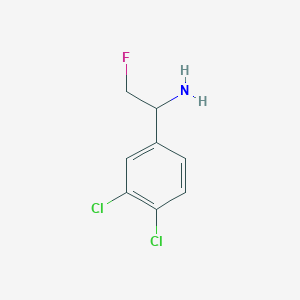
![2-Amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B13261891.png)

![3-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B13261906.png)
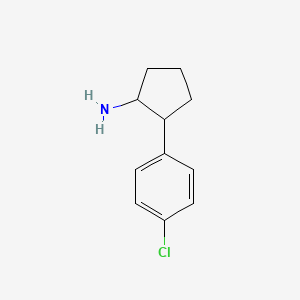
![Spiro[4.4]nonane-1,6-diamine](/img/structure/B13261916.png)
amine](/img/structure/B13261926.png)
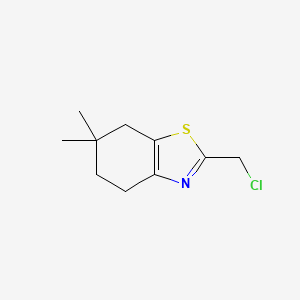
![N-[(1R,4r)-4-methylcyclohexyl]morpholine-4-carboxamide](/img/structure/B13261941.png)
![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide](/img/structure/B13261943.png)
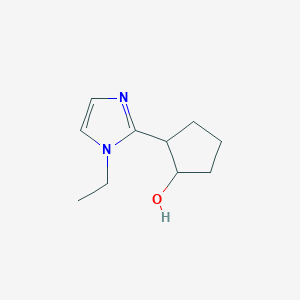
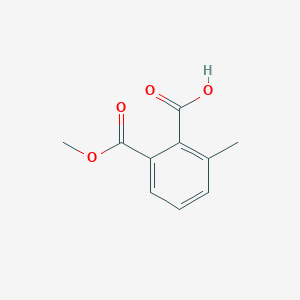
![1-[(5-Chlorothiophen-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13261949.png)
